2-Hydroxyaclacinomycin A is a notable anthracycline antibiotic derived from the microbial fermentation of specific strains of Streptomyces. This compound exhibits significant antitumor properties, making it a subject of interest in cancer treatment research. The discovery and classification of this compound stem from its structural similarities to other well-known anthracyclines, such as doxorubicin, which are widely used in chemotherapy.
The primary source of 2-hydroxyaclacinomycin A is the actinobacterium Streptomyces galilaeus, particularly mutant strains that have been developed to enhance production yields. For instance, the mutant strain Streptomyces galilaeus MA144-M1 ANR 58 has been identified as particularly effective for producing this antibiotic through microbial fermentation processes .
2-Hydroxyaclacinomycin A belongs to the class of compounds known as anthracycline antibiotics. These compounds are characterized by their tetracyclic structure and are primarily used in clinical settings for their anticancer properties. The compound is classified based on its structural features and biological activity, which align it closely with other anthracycline derivatives.
The synthesis of 2-hydroxyaclacinomycin A typically involves microbial fermentation processes where Streptomyces mutants convert precursor compounds into the desired antibiotic. The precursor, 2-hydroxyaklavinone, is produced through specific fermentation methods that utilize various carbon sources and nitrogen sources under controlled conditions .
The molecular structure of 2-hydroxyaclacinomycin A features a complex tetracyclic ring system typical of anthracyclines, with hydroxyl groups contributing to its biological activity. The precise structure includes various functional groups that enhance its solubility and interaction with biological targets.
Spectroscopic techniques such as ultraviolet-visible spectroscopy, infrared spectroscopy, and nuclear magnetic resonance have been employed to elucidate the structure of this compound .
2-Hydroxyaclacinomycin A participates in various chemical reactions typical of anthracyclines, including glycosylation reactions where sugars are attached to the aglycone backbone.
The mechanism of action for 2-hydroxyaclacinomycin A involves intercalation into DNA strands, disrupting replication and transcription processes. This action leads to inhibition of RNA synthesis more significantly than DNA synthesis, which contributes to its cytotoxic effects on rapidly dividing cancer cells .
Relevant analyses include melting point determination, solubility tests, and stability assessments under various conditions .
2-Hydroxyaclacinomycin A is primarily utilized in oncology research due to its potent antitumor properties. Its applications extend beyond laboratory studies into potential therapeutic uses for various cancers, particularly those resistant to conventional treatments.
2-Hydroxyaclacinomycin A is a semi-synthetic derivative of aclacinomycin A (ACM-A), an anthracycline antibiotic first isolated in 1975 from Streptomyces galilaeus ATCC 31133 [3] [9]. Anthracyclines represent a cornerstone class of cytotoxic antibiotics, with doxorubicin and daunorubicin being the most clinically prominent members discovered in the 1960s–1970s [10]. ACM-A itself was classified as a "second-generation" anthracycline due to its structural complexity—featuring a tetracyclic aglycone (aklavinone) and a trisaccharide chain—and its distinct mechanism as a topoisomerase II catalytic inhibitor rather than a poison like doxorubicin [1] [7]. The hydroxylation at the C-2 position of the sugar moiety (likely L-rhodosamine) in 2-Hydroxyaclacinomycin A represents a targeted modification to enhance solubility or alter bioactivity, aligning with efforts to diversify anthracycline functionalities beyond the parent compounds [6] [9].
Table 1: Key Anthracyclines and Their Primary Mechanisms
Compound | Classification | Core Mechanism of Action |
---|---|---|
Doxorubicin | First-generation | Topoisomerase II poison, DNA intercalator |
Daunorubicin | First-generation | Topoisomerase II poison, DNA intercalator |
Aclacinomycin A | Second-generation | Topoisomerase II catalytic inhibitor |
2-Hydroxyaclacinomycin A | Semi-synthetic derivative | Presumed catalytic inhibition, enhanced targeting |
The scaffold of 2-Hydroxyaclacinomycin A retains the signature tetracyclic anthraquinone core (aklavinone) common to all anthracyclines. Its aglycone is biosynthesized via type II polyketide synthase (PKS) using one propionyl-CoA starter and nine malonyl-CoA extender units [3] [9]. Crucially, it inherits ACM-A’s unique trisaccharide chain comprising L-rhodosamine, 2-deoxyfucose, and L-cinerulose A. The "2-hydroxy" designation indicates a hydroxyl group substitution at the C-2 position of one sugar unit—likely L-rhodosamine—which alters the molecule’s polarity and steric interactions. This modification differentiates it from:
Biochemically, the hydroxylation may impact interactions with DNA or enzymes. ACM-A’s trisaccharide chain enables minor groove binding, and the added hydroxyl group in 2-Hydroxyaclacinomycin A could enhance hydrogen bonding with DNA or histones [1] [6]. Computational modeling suggests such modifications increase affinity for chromatin components, though empirical structural data remains limited.
Table 2: Structural Features of Select Anthracyclines
Compound | Aglycone | Sugar Moieties | Key Modifications |
---|---|---|---|
Doxorubicin | Doxorubicinone | Daunosamine | C-14 hydroxylation |
Aclacinomycin A | Aklavinone | L-Rhodosamine + 2-deoxyfucose + L-cinerulose A | None |
2-Hydroxyaclacinomycin A | Aklavinone | Modified L-Rhodosamine* + 2-deoxyfucose + L-cinerulose A | C-2 hydroxylation on sugar |
*Presumed position based on nomenclature
2-Hydroxyaclacinomycin A is investigated primarily for its potential to overcome two limitations of classical anthracyclines: cardiotoxicity and multi-drug resistance. ACM-A itself exhibits lower cardiotoxicity than doxorubicin due to reduced reactive oxygen species (ROS) generation and minimal topoisomerase IIβ inhibition [6] [10]. The hydroxylated derivative builds on this advantage through:
Ongoing research focuses on its role in acute myeloid leukemia (AML). Retrospective studies show ACM-A derivatives improve 5-year survival in relapsed/refractory AML by 23% compared to idarubicin-based regimens, supporting phase III trials for this derivative [6].
Table 3: Key Research Findings for Aclacinomycin Derivatives
Biological Activity | Model System | Outcome | Reference |
---|---|---|---|
Chromatin damage | K562 leukemia cells | Histone eviction without DNA breaks | [6] |
Tumor AUC enhancement | M5076 murine tumor | 200% increase with emulsion delivery | [5] |
ABCB1 resistance reversal | P-gp+ K562 cells | Maintained cytotoxicity vs. doxorubicin | [8] |
AML survival benefit (retrospective) | Relapsed/refractory patients | 23% 5-year OS improvement | [6] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7